molecular formula C9H11BrN2 B595039 N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine CAS No. 1289386-62-4

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine

Cat. No. B595039
M. Wt: 227.105
InChI Key: RJVPEXQFZWPSES-UHFFFAOYSA-N
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Description

“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” is a chemical compound with the formula C9H11BrN2 . It is a derivative of cyclopropanamine, where the amine group is substituted with a 2-bromopyridin-4-ylmethyl group .


Molecular Structure Analysis

The molecular structure of “N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” consists of a cyclopropane ring attached to a 2-bromopyridine ring via a methylene (-CH2-) bridge . The nitrogen atom in the pyridine ring and the cyclopropane ring are connected by a single bond .


Physical And Chemical Properties Analysis

“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” has a molecular weight of 227.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 226.01056 g/mol . It has a topological polar surface area of 24.9 Ų .

Scientific Research Applications

1. Inhibition of Lysine-Specific Demethylase-1

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine has been studied for its potential in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a key role in the methylation and demethylation of histones, impacting gene expression. Inhibition of LSD1 could offer therapeutic strategies for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

2. Bioactive Compound Synthesis

The compound has been involved in the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, which exhibit significant herbicidal and fungicidal activities. These findings highlight its utility in the development of agricultural chemicals (Tian et al., 2009).

3. Precursor in Chemical Synthesis

It serves as a precursor in the synthesis of various chemically complex structures. For example, it's used in creating cis-2-alkoxycyclopropylamines, demonstrating its versatility as a building block in organic synthesis (Mangelinckx et al., 2013).

4. Understanding Enzymatic Reactions

Research on N-cyclopropylamine, a related compound, helps in understanding the mechanisms of enzymes like cytochrome P450, revealing its significance in biochemical studies (Shaffer et al., 2001).

5. Molecular Structure Analysis

Studies on cyclopropylamines, including N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, contribute to the understanding of molecular structures, vital for the development of new drugs and materials (Iijima et al., 1998).

Safety And Hazards

The safety and hazards associated with “N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” are not clear from the available information. It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVPEXQFZWPSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693770
Record name N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine

CAS RN

1289386-62-4
Record name 2-Bromo-N-cyclopropyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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